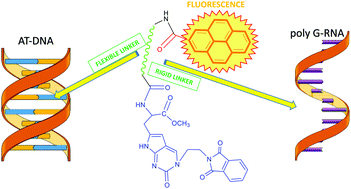Pyrrolocytosine–pyrene conjugates as fluorescent and CD probes for the fine sensing of ds-polynucleotide secondary structure and specific recognition of poly G†
New Journal of Chemistry Pub Date: 2019-04-30 DOI: 10.1039/C8NJ05286G
Abstract
Three novel pyrene–pyrrolocytosine (PyrrC) conjugates efficiently bind to ds-DNA/RNA grooves. The compounds exhibit DNA/RNA secondary structure-dependent fluorimetric selectivity. The most pronounced differentiation was observed between poly(dAdT)2 and poly A–poly U. Moreover, the most flexible conjugate showed the specific fluorescence band at 470 nm with poly(dAdT)2. The different induced circular dichroism (I)CD response of rigid and flexible pyrene–pyrrC conjugates upon A–T(U) binding revealed the fine structural tuning of the pyrene position within the DNA/RNA binding site. The novel conjugates have shown unmatched specific fluorimetric recognition of poly G to date, with respect to other ss-RNA, attributed to the synergistic effect of pyrene intercalation combined with H-bonding recognition of the complementary base pair. The most prominent response for poly G was observed for the most rigid conjugate, having a conveniently pre-organized conformation. All the conjugates efficiently entered into the human cells, showing no cytotoxicity, thus giving rise to promising lead compounds for the further development of cellular or biochemical spectrophotometric probes.


Recommended Literature
- [1] Physiological chemistry
- [2] The computational prediction of Raman and ROA spectra of charged histidine tautomers in aqueous solution
- [3] The interaction of Hg2+ and trivalent ions with two new fluorescein bio-inspired dual colorimetric/fluorimetric probes†
- [4] A promising vanadium sulfide counter electrode for efficient dye-sensitized solar cells
- [5] Broadband emissions from Lu2Mg2Al2Si2O12:Ce3+ plate ceramic phosphors enable a high color-rendering index for laser-driven lighting
- [6] Contents list
- [7] Contents list
- [8] Nanoplastics formed during the mechanical breakdown of daily-use polystyrene products†
- [9] The effect of different ligand substituents on the chemistry of a zinc–pyrazole anion host†
- [10] Ternary non-fullerene polymer solar cells with 13.51% efficiency and a record-high fill factor of 78.13%†










